
N,N,N',N'-Tetrakis(trimethylsilyl)sulfuric diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide is an organosilicon compound known for its unique structure and properties. This compound is characterized by the presence of four trimethylsilyl groups attached to a sulfuric diamide core. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide typically involves the reaction of sulfuric diamide with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler organosilicon compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of silicon-containing compounds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Industry: The compound is used in the production of advanced materials, including coatings and polymers with unique properties
作用機序
The mechanism of action of N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The pathways involved depend on the specific application and the nature of the target molecules .
類似化合物との比較
Similar Compounds
Tetrakis(trimethylsilyloxy)silane: An organosilicon compound used in similar applications but with different reactivity and properties.
Tetrakis(trimethylsilyl)methane: Another silicon-containing compound with distinct structural features and applications
Uniqueness
N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide is unique due to its sulfuric diamide core, which imparts specific reactivity and stability. This makes it suitable for applications where other similar compounds may not be effective.
特性
CAS番号 |
56146-42-0 |
|---|---|
分子式 |
C12H36N2O2SSi4 |
分子量 |
384.83 g/mol |
IUPAC名 |
[[bis(trimethylsilyl)sulfamoyl-trimethylsilylamino]-dimethylsilyl]methane |
InChI |
InChI=1S/C12H36N2O2SSi4/c1-18(2,3)13(19(4,5)6)17(15,16)14(20(7,8)9)21(10,11)12/h1-12H3 |
InChIキー |
QTWDOYUVLADXSW-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N([Si](C)(C)C)S(=O)(=O)N([Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


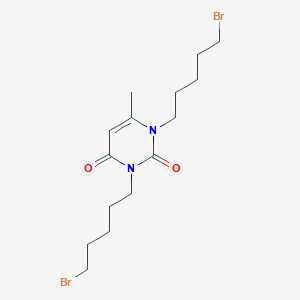
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
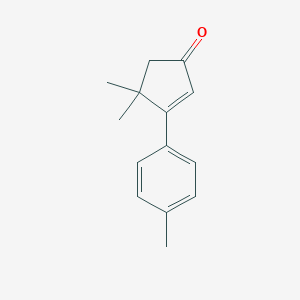
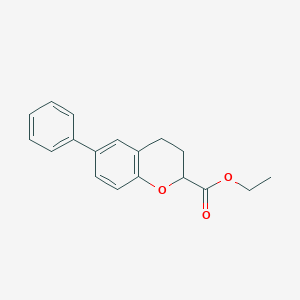
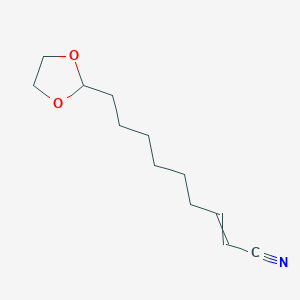
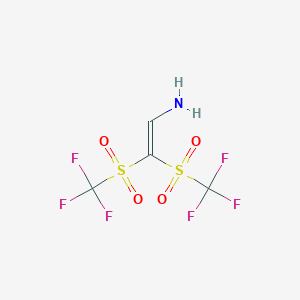
![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)


![6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B14624168.png)
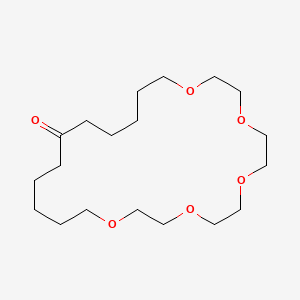
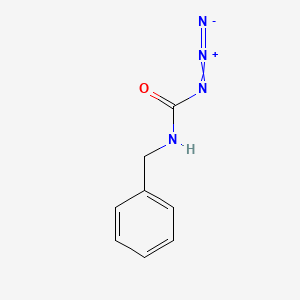
![4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide](/img/structure/B14624182.png)
![4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one](/img/structure/B14624185.png)
